1,2-Bis(trimethoxysilyl)decane
Overview
Description
1,2-Bis(trimethoxysilyl)decane is a silane compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 . It is used in various fields of research and industry for its unique physical and chemical properties.
Synthesis Analysis
The synthesis of 1,2-Bis(trimethoxysilyl)decane involves the use of a dissymmetric bis-silylated precursor, where the two alkoxy groups are carried by adjacent methylene groups . In a study, it was found that the dissolution control and stability improvement of silica nanoparticles can be achieved by adding a protective layer or by condensation of the silanol bonds through calcination .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trimethoxysilyl)decane consists of two trimethoxysilyl groups attached to a decane backbone . The exact structure and properties can be further analyzed using advanced techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance .
Chemical Reactions Analysis
1,2-Bis(trimethoxysilyl)decane shows reactivity with moisture and water, indicating its hydrolytic sensitivity . In a study, it was found that coating the particles with 1,2-Bis(trimethoxysilyl)decane decreases the silica solubility effectively .
Physical And Chemical Properties Analysis
1,2-Bis(trimethoxysilyl)decane has a boiling point of 130-132°C at 0.4mmHg and a density of 0.984 g/mL . Its refractive index at 20°C is 1.4303 .
Scientific Research Applications
Coatings and Composite Applications
- Summary of Application : 1,2-Bis(trimethoxysilyl)decane is known as a bis-silanes additive that enhances hydrolytic stability . This impacts increased product shelf life, ensures better substrate bonding, and leads to improved mechanical properties in coatings and composite applications .
- Results or Outcomes : The use of 1,2-Bis(trimethoxysilyl)decane results in increased hydrolytic stability, which can lead to a longer shelf life for products, better substrate bonding, and improved mechanical properties .
Assembly of Silsesquioxane Films
- Summary of Application : 1,2-Bis(trimethoxysilyl)decane has been used as a precursor in the assembly of Silsesquioxane films . These are a unique class of robust ordered nanomaterials prepared by a sol-gel process .
- Methods of Application : The precursor is used in a sol-gel process to create the Silsesquioxane films . The two alkoxy groups in 1,2-Bis(trimethoxysilyl)decane are carried by adjacent methylene groups .
- Results or Outcomes : The use of this non-symmetrical precursor leads to the creation of highly ordered lamellar mesostructures, able to sustain temperatures up to 120°C . The sol-gel polymerization of 1,2-Bis(trimethoxysilyl)decane produces a homogeneous film possessing structural characteristics on multiple scales .
Plastic Optics
- Summary of Application : 1,2-Bis(trimethoxysilyl)decane is used in the production of plastic optics . The intrinsic hydrolytic stability of dipodal silanes like 1,2-Bis(trimethoxysilyl)decane makes them suitable for applications where durability and longevity are required .
- Results or Outcomes : The use of 1,2-Bis(trimethoxysilyl)decane results in increased hydrolytic stability, which can lead to a longer shelf life for products .
Multilayer Printed Circuit Boards
- Summary of Application : 1,2-Bis(trimethoxysilyl)decane is used in the production of multilayer printed circuit boards . The enhanced hydrolytic stability of dipodal silanes like 1,2-Bis(trimethoxysilyl)decane makes them suitable for applications where durability and longevity are required .
- Results or Outcomes : The use of 1,2-Bis(trimethoxysilyl)decane results in increased hydrolytic stability, which can lead to a longer shelf life for products .
Silica Nanoparticles Stability Improvement
- Summary of Application : 1,2-Bis(trimethoxysilyl)decane has been used to improve the stability of silica nanoparticles in aqueous media . This is particularly important in life and environmental sciences, where the application field is usually aqueous media .
- Methods of Application : Several approaches were tested and compared, including chemical surface modifications such as silanization with 1,2-Bis(trimethoxysilyl)decane .
- Results or Outcomes : The use of 1,2-Bis(trimethoxysilyl)decane as a surface modifier was found to improve the stability of silica nanoparticles in aqueous media .
Adhesive Primers for Metals
- Summary of Application : 1,2-Bis(trimethoxysilyl)decane is used as an adhesive primer for ferrous and nonferrous metals . The enhanced hydrolytic stability of dipodal silanes like 1,2-Bis(trimethoxysilyl)decane makes them suitable for applications where durability and longevity are required .
- Results or Outcomes : The use of 1,2-Bis(trimethoxysilyl)decane results in increased hydrolytic stability, which can lead to a longer shelf life for products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPMOQUHWCSGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635179 | |
Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethoxysilyl)decane | |
CAS RN |
832079-33-1 | |
Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(trimethoxysilyl)decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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